

# A Technical Guide to Ethylene Glycol-(OD)<sub>2</sub>: Structure, Properties, and Applications

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## Compound of Interest

Compound Name: Ethylene glycol-(OD)<sub>2</sub>

Cat. No.: B1609830

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Ethylene Glycol-(OD)<sub>2</sub>, a deuterated isotopologue of ethylene glycol. It details the compound's chemical structure, physicochemical properties, and key experimental applications, with a focus on its utility in research and drug development.

## Chemical Structure and Formula

Ethylene glycol-(OD)<sub>2</sub> is a stable isotope-labeled version of ethylene glycol where the hydrogen atoms of the two hydroxyl (-OH) groups are replaced with deuterium (D), a heavy isotope of hydrogen. This specific labeling is crucial for its applications as an internal standard and tracer in various analytical techniques.

- Chemical Formula: C<sub>2</sub>H<sub>4</sub>D<sub>2</sub>O<sub>2</sub>[[1](#)]
- Linear Formula: DOCH<sub>2</sub>CH<sub>2</sub>OD
- Systematic IUPAC Name: 1,2-dideuteriooxyethane[[2](#)]
- SMILES: [2H]OCCO[2H][[1](#)]
- InChI Key: LYCAIKOWRPUZTN-NMQOAUCRSA-N[[2](#)]

The structural difference from its parent molecule, ethylene glycol (HOCH<sub>2</sub>CH<sub>2</sub>OH), lies solely in the isotopic substitution at the hydroxyl groups, which imparts a higher molecular weight while maintaining nearly identical chemical reactivity.

## Physicochemical and Spectroscopic Properties

The substitution of protium with deuterium results in a slight increase in molecular weight and density, while other physical properties remain largely similar to unlabeled ethylene glycol. These properties are critical for its use in experimental settings.

Table 1: Quantitative Data for Ethylene Glycol-(OD)<sub>2</sub>

Property	Value	Source(s)
CAS Number	2219-52-5	[1][2]
Molecular Weight	64.08 g/mol	[2][3]
Appearance	Colorless to light yellow liquid	[1]
Melting Point	-13 °C (lit.)	[3]
Boiling Point	196-198 °C (lit.)	[3]
Density	1.148 g/mL at 25 °C	[3]
Refractive Index	n <sub>20/D</sub> 1.429 (lit.)	[3]
Flash Point	110 °C (230 °F) - closed cup	
Isotopic Purity	≥98 atom % D	[4]

| Chemical Purity | ≥99% (CP), 99.05% [[1] |

Spectroscopic analyses, including infrared (IR) and rotational spectroscopy, have been performed on various deuterated isotopologues of ethylene glycol to study their molecular vibrations and complex structures.[5][6] The compound is also well-suited for use in Nuclear Magnetic Resonance (NMR) as a solvent or standard.

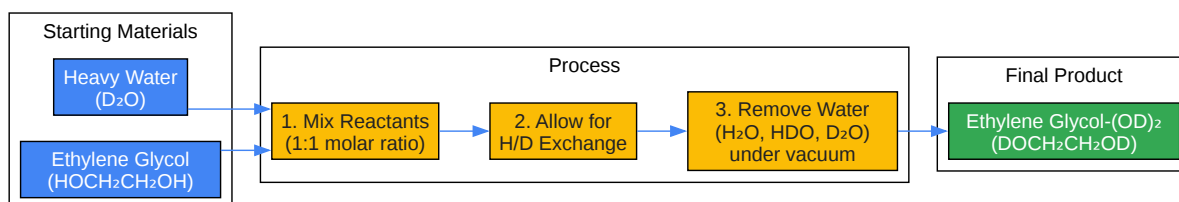
## Experimental Protocols

A common laboratory method for preparing O-deuterated ethylene glycol involves isotopic exchange with heavy water ( $D_2O$ ). This straightforward procedure leverages the lability of the hydroxyl protons.

#### Methodology:

- **Mixing:** Anhydrous ethylene glycol (99.8% purity) is mixed with heavy water ( $D_2O$ , 99.9% D atom) in a 1:1 molar ratio in a sealed vessel.[6]
- **Equilibration:** The mixture is allowed to equilibrate. The hydroxyl protons ( $^1H$ ) on ethylene glycol exchange with the deuterium ( $^2H$ ) from  $D_2O$ , forming a mixture of  $CH_2OH-CH_2OD$ ,  $CH_2OD-CH_2OD$ ,  $HDO$ , and  $H_2O$ .
- **Purification:** The water species ( $H_2O$ ,  $HDO$ , and excess  $D_2O$ ) are removed by vacuum pumping the sample.[6] This step drives the equilibrium towards the desired deuterated product.
- **Verification:** The final product's isotopic purity is confirmed using analytical techniques such as NMR spectroscopy or mass spectrometry.

The logical workflow for this synthesis is illustrated in the diagram below.



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**Caption:** Workflow for the synthesis of Ethylene Glycol-(OD)<sub>2</sub>.

Ethylene glycol-(OD)<sub>2</sub> is frequently used as an internal standard (IS) for the quantitative analysis of its non-labeled counterpart in biological matrices during drug development and

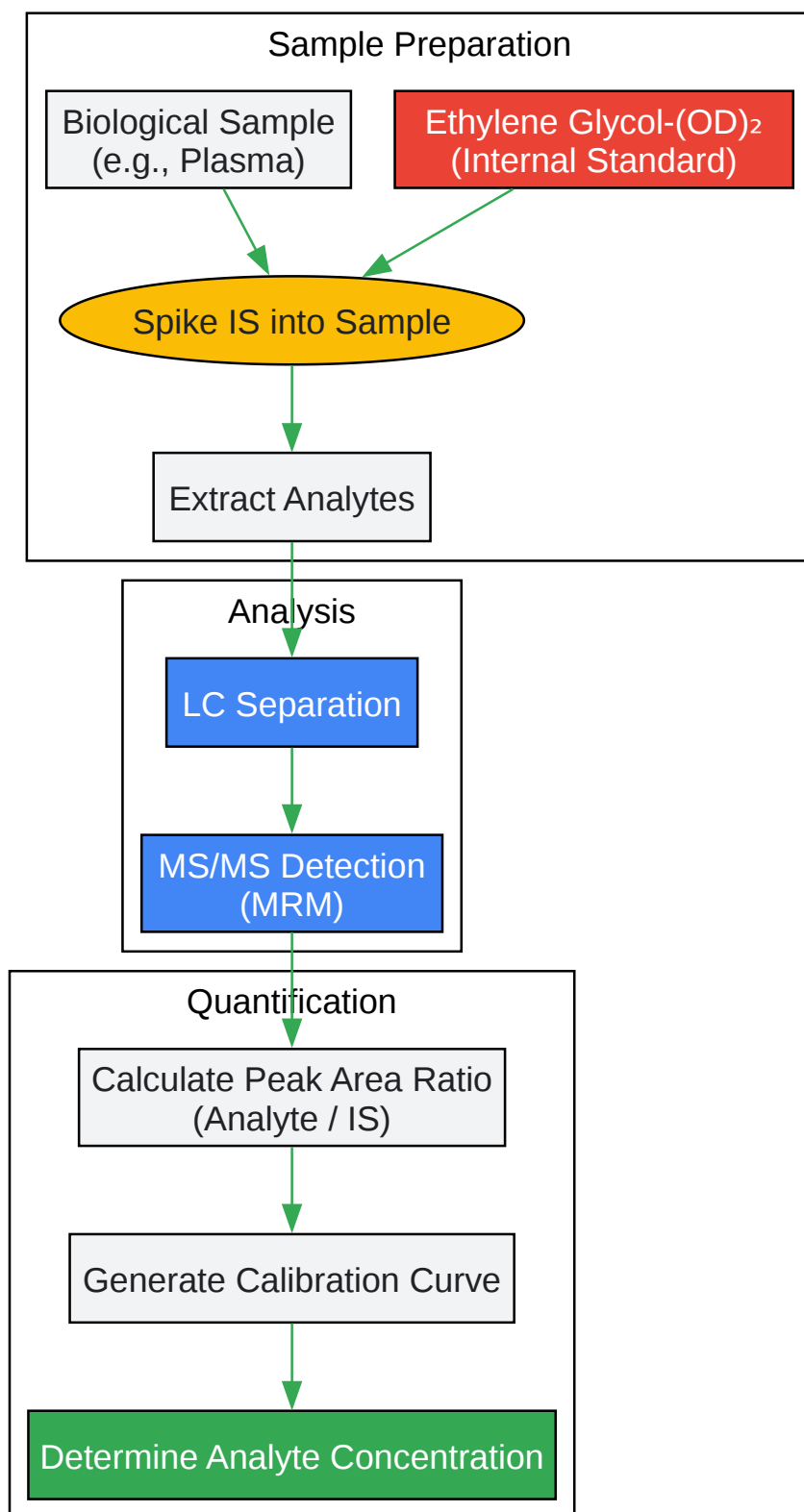
pharmacokinetic studies.<sup>[1][7]</sup>

#### Methodology:

- **Sample Preparation:** A known concentration of Ethylene glycol-(OD)<sub>2</sub> (the IS) is spiked into all samples, including calibration standards, quality controls, and unknown study samples (e.g., plasma, urine).
- **Extraction:** The analyte (ethylene glycol) and the IS are extracted from the biological matrix using an appropriate method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
- **LC-MS/MS Analysis:** The extracted sample is injected into a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The analytes are separated chromatographically and then detected by the mass spectrometer, often using Multiple Reaction Monitoring (MRM) for high selectivity.
  - **MRM Transition for Analyte:** A specific precursor-to-product ion transition is monitored for ethylene glycol.
  - **MRM Transition for IS:** A separate, specific transition is monitored for Ethylene glycol-(OD)<sub>2</sub>. The mass difference (M+2) ensures no cross-talk.
- **Quantification:** The peak area ratio of the analyte to the IS is calculated. This ratio is plotted against the concentration of the calibration standards to generate a calibration curve. The concentration of the analyte in the unknown samples is then determined from this curve.

The use of a stable isotope-labeled internal standard corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification.

The workflow for this application is depicted below.



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**Caption:** Using Ethylene Glycol-(OD)<sub>2</sub> as an internal standard in LC-MS.

## Applications in Drug Development

Stable heavy isotopes are incorporated into drug molecules primarily for quantitative analysis during the drug development process.<sup>[1][7]</sup>

- **Tracers:** Deuterated compounds can be used as tracers to follow the metabolic fate of a molecule in in vitro and in vivo systems.
- **Quantitative Analysis:** As detailed above, its primary role is as an ideal internal standard for mass spectrometry-based bioanalysis due to its co-eluting properties and distinct mass.<sup>[1][8]</sup>
- **Metabolic Profiling:** Deuteration has gained significant attention for its potential to alter the pharmacokinetic and metabolic profiles of drugs, a concept known as the "deuterium effect."<sup>[1][7]</sup> Studying compounds like Ethylene glycol-(OD)<sub>2</sub> helps in understanding these fundamental isotopic effects.

## Safety Information

Ethylene glycol-(OD)<sub>2</sub> shares the same toxicological profile as its non-deuterated form. It is harmful if swallowed and may cause damage to organs (specifically the kidneys) through prolonged or repeated oral exposure.<sup>[4]</sup>

- **GHS Hazard Codes:** H302 (Harmful if swallowed), H373 (May cause damage to organs through prolonged or repeated exposure).
- **Signal Word:** Warning.<sup>[4]</sup>
- **Precautionary Statements:** P260, P264, P270, P301 + P312, P314, P501.

Users should consult the Safety Data Sheet (SDS) from the supplier for complete safety and handling information.

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